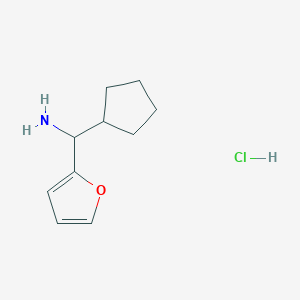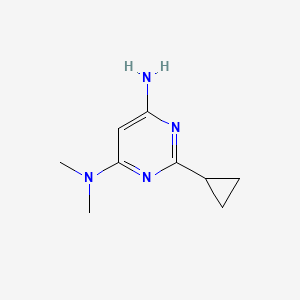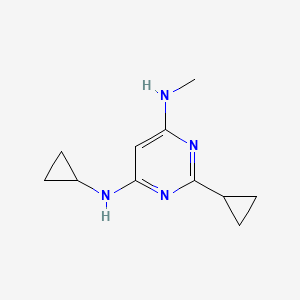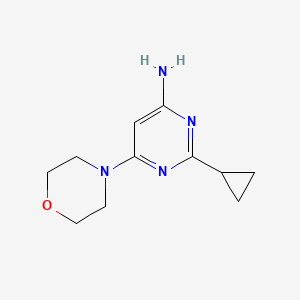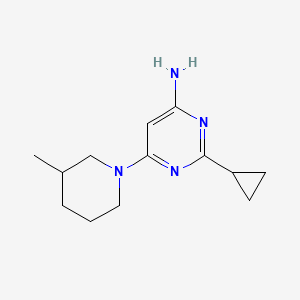![molecular formula C13H12N4 B1471690 3-{5-metil-3H-imidazo[4,5-b]piridin-2-il}anilina CAS No. 1533523-21-5](/img/structure/B1471690.png)
3-{5-metil-3H-imidazo[4,5-b]piridin-2-il}anilina
Descripción general
Descripción
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a useful research compound. Its molecular formula is C13H12N4 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modulación del Sistema Nervioso Central (SNC)
Las imidazo[4,5-b]piridinas son conocidas por actuar como moduladores alostéricos positivos del receptor GABA_A . Esta aplicación es significativa en el desarrollo de tratamientos para trastornos del SNC, como la ansiedad, la epilepsia y el insomnio. La similitud estructural con las purinas permite que estos compuestos modulen los sistemas de neurotransmisores, ofreciendo posibles beneficios terapéuticos para las enfermedades neurodegenerativas.
Terapéutica contra el Cáncer
Estos derivados han mostrado promesa en la influencia de las vías celulares necesarias para el funcionamiento de las células cancerosas . Pueden actuar como inhibidores de la bomba de protones, que son útiles para reducir la acidez del microambiente tumoral, potencialmente inhibiendo el crecimiento tumoral. Además, se han explorado como inhibidores de la aromatasa, que son cruciales en los cánceres dependientes de hormonas como el cáncer de mama.
Agentes Antiinflamatorios
Las propiedades antiinflamatorias de los derivados de imidazo[4,5-b]piridina los convierten en candidatos para desarrollar nuevos fármacos antiinflamatorios no esteroideos (AINE) . Su capacidad para modular las vías inflamatorias puede conducir a nuevos tratamientos para enfermedades inflamatorias crónicas.
Actividad Antimicrobiana
Estudios recientes han explorado las características antimicrobianas de nuevos derivados de imidazo[4,5-b]piridina . Estos compuestos se han probado contra una variedad de patógenos, mostrando potencial como una nueva clase de antimicrobianos que podrían abordar la creciente preocupación por la resistencia a los antibióticos.
Manejo de Enfermedades Metabólicas
Las imidazo[4,5-b]piridinas están involucradas en la modulación de enzimas en el metabolismo de los carbohidratos . Esta aplicación es particularmente relevante en el manejo de enfermedades metabólicas como la diabetes, donde la regulación de las enzimas puede ser crucial para mantener los niveles normales de azúcar en la sangre.
Aplicaciones Optoelectrónicas y Sensoriales
Los heterociclos aromáticos de las imidazo[4,5-b]piridinas tienen un gran potencial en la ciencia de los materiales, particularmente en el desarrollo de dispositivos optoelectrónicos y sensores . Sus propiedades electrónicas únicas los hacen adecuados para su uso en tecnologías avanzadas, incluidos los emisores para microscopía confocal e imagenología.
Mecanismo De Acción
Target of Action
The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism .
Mode of Action
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline interacts with its target, Akt kinase, by binding to it . This binding inhibits the activation of Akt and its downstream effector, PRAS40 . The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding .
Biochemical Pathways
The inhibition of Akt kinase by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway . This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer .
Análisis Bioquímico
Biochemical Properties
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.
Cellular Effects
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .
Dosage Effects in Animal Models
The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .
Transport and Distribution
The transport and distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .
Subcellular Localization
The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is essential for its role in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURTZHHRUVDDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




